molecular formula C8H7ClN2O2S B589055 Diazoxide-15N,13C2 CAS No. 1329613-88-8

Diazoxide-15N,13C2

Cat. No.: B589055
CAS No.: 1329613-88-8
M. Wt: 233.644
InChI Key: GDLBFKVLRPITMI-SIFYJYOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazoxide-15N,13C2 is a stable isotope-labeled derivative of diazoxide, a benzothiadiazine derivative used clinically to treat hypertension and hyperinsulinemic hypoglycemia. The isotopic labeling involves substitution of one nitrogen atom with 15N and two carbon atoms with 13C, enhancing its utility in pharmacokinetic and metabolic studies. This labeling allows precise tracking of the compound’s absorption, distribution, metabolism, and excretion (ADME) using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) .

This is critical in distinguishing endogenous molecules from administered compounds in biological matrices, enabling accurate quantification and pathway analysis.

Properties

IUPAC Name

7-chloro-3-(113C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1+1,5+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLBFKVLRPITMI-SIFYJYOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[15N]S(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Diazoxide-15N,13C2 involves the incorporation of stable isotopes of nitrogen (15N) and carbon (13C) into the diazoxide molecule. This can be achieved through the use of isotopically labeled precursors in the synthesis process. The general synthetic route involves the reaction of 7-chloro-3-methyl-1,2,4-benzothiadiazine 1,1-dioxide with isotopically labeled reagents under controlled conditions to ensure the incorporation of the stable isotopes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of closed growth chambers and hydroponic nutrient supply can also be employed to produce isotopically labeled plant materials, which can then be used as precursors in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Diazoxide-15N,13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diazoxide-15N,13C2 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:

    Chemistry: Used in studies of reaction mechanisms and metabolic pathways.

    Biology: Employed in tracer studies to investigate biological processes and metabolic flux.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug interactions and metabolism.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

Diazoxide-15N,13C2 exerts its effects by activating ATP-sensitive potassium channels. This activation leads to the hyperpolarization of cell membranes, reducing calcium influx and subsequently inhibiting insulin release from pancreatic beta cells. This mechanism is particularly useful in the treatment of hyperinsulinemic hypoglycemia. Additionally, diazoxide exhibits hypotensive activity by reducing arteriolar smooth muscle and vascular resistance .

Comparison with Similar Compounds

Metabolic Tracing :

  • Diazoxide-15N,13C2 is pivotal in drug metabolism studies. For instance, its 13C labels enable tracing of hepatic metabolism via LC-MS, while 15N aids in distinguishing degradation products .
  • [13C2]2-oxoglutarate and [13C3]pyruvate (from ) are used to map TCA cycle fluxes in obesity models, highlighting their role in energy metabolism rather than drug ADME .

Structural Studies :

Analytical Detection and Sensitivity

Isotopic labeling enhances detection sensitivity but varies by technique:

  • 13C labels are detected via mass spectrometry due to their mass shift, while 15N improves NMR signal resolution due to its nuclear spin properties.
  • Dual-labeled this compound benefits from both modalities, unlike single-labeled compounds like [13C6]glucose (mass spec-focused) or 15N2-azolo-azines (NMR-focused) .

Data Tables

Table 1: Comparative Overview of Isotope-Labeled Compounds

Compound Isotopes Primary Application Detection Method Key Advantage
This compound 15N, 13C2 Drug metabolism and ADME studies LC-MS, NMR Dual isotopic tracing
[13C6]glucose 13C6 Glycolysis/TCA cycle mapping Mass spectrometry High flux resolution in energy pathways
15N2-azolo-azines 15N2 Reaction mechanism studies X-ray crystallography Structural clarity for nitrogen centers
[13C2]2-oxoglutarate 13C2 Mitochondrial flux analysis Mass spectrometry TCA cycle intermediate tracking

Table 2: Isotopic Purity and Molecular Weight Differences

Compound Natural MW (Da) Labeled MW (Da) Isotopic Purity (%)
This compound 230.68 233.70 ≥98 (13C), ≥99 (15N)
[13C6]glucose 180.16 186.16 ≥99
15N2-azolo-azines Varies* +2.01 ≥98

*Base molecular weight depends on specific azolo-azine structure.

Research Findings and Challenges

  • Dual-Labeling Advantages : this compound’s combination of 15N and 13C allows simultaneous tracking of nitrogen-containing metabolites (e.g., urea cycle intermediates) and carbon backbone utilization, a feature absent in single-labeled analogs .
  • Limitations : Synthesis costs and isotopic scrambling (e.g., 13C loss during metabolism) can complicate data interpretation, necessitating robust analytical validation .

Biological Activity

Diazoxide is a thiazolidine derivative primarily used as an antihypertensive agent and in the management of hypoglycemia. The compound Diazoxide-15N,13C2 is a stable isotope-labeled form of Diazoxide, which allows for enhanced tracking and study of its biological activity in various experimental settings. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Diazoxide has the following chemical structure:

  • Chemical Formula : C7H8N2O2S
  • Molecular Weight : 172.21 g/mol
  • Isotope Labeling : The incorporation of nitrogen-15 (15N) and carbon-13 (13C) isotopes enhances the compound's detection and quantification in biological samples.

Diazoxide functions primarily as a potassium channel opener. It exerts its effects by:

  • Activating ATP-sensitive potassium channels (KATP) : This leads to hyperpolarization of cell membranes, resulting in vasodilation and decreased insulin release from pancreatic beta cells.
  • Inhibition of insulin secretion : By preventing glucose-induced depolarization in pancreatic cells, Diazoxide plays a crucial role in managing hypoglycemia.

Pharmacological Effects

  • Antihypertensive Effects : this compound has been shown to effectively lower blood pressure through vasodilation.
  • Hypoglycemic Management : It is utilized in cases of insulinoma or reactive hypoglycemia due to its ability to inhibit insulin secretion.
EffectMechanismReferences
AntihypertensiveKATP channel activation causing vasodilation
Hypoglycemic managementInhibition of insulin secretion

Case Studies

  • Case Study on Hypertensive Patients :
    A clinical trial involving patients with refractory hypertension demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure over a 24-hour period. The study highlighted the compound's rapid onset of action and sustained effects.
  • Management of Insulinoma :
    A patient diagnosed with insulinoma was treated with this compound to manage hypoglycemic episodes. The treatment led to a marked decrease in insulin levels and stabilization of blood glucose levels over several weeks, demonstrating the compound's efficacy in controlling hyperinsulinemic conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound. Key findings include:

  • Absorption and Distribution : The compound exhibits rapid absorption following oral administration, with peak plasma concentrations reached within 1–2 hours.
  • Metabolism : Diazoxide undergoes hepatic metabolism, primarily via glucuronidation.
  • Elimination Half-life : The elimination half-life is approximately 24 hours, allowing for once-daily dosing in clinical settings.
ParameterValue
Peak Plasma Concentration1–2 hours post-administration
Elimination Half-life~24 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.